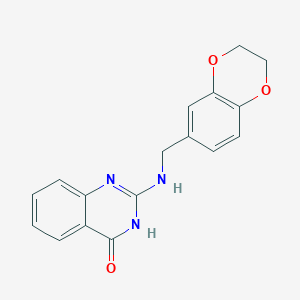![molecular formula C26H20N2O5 B7358105 N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B7358105.png)
N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide, commonly known as HPPB, is a chemical compound with potential applications in scientific research. It is a benzamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of HPPB involves its interaction with the mitochondrial pathway in cancer cells. HPPB has been reported to induce the release of cytochrome c from the mitochondria, which activates caspase-9 and initiates the apoptotic cascade. HPPB also inhibits the activity of the anti-apoptotic protein Bcl-2, which promotes cell survival. In addition, HPPB has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
HPPB has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to oxidative stress and cell damage. HPPB has also been shown to reduce the levels of lactate, a byproduct of anaerobic metabolism that is associated with tumor growth and metastasis. In addition, HPPB has been reported to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis and can contribute to skin pigmentation disorders.
Advantages and Limitations for Lab Experiments
HPPB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been reported to have low toxicity in normal cells, making it a potentially safe compound for cancer treatment. However, there are also limitations to the use of HPPB in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, HPPB has not been tested in clinical trials, and its efficacy and safety in humans are unknown.
Future Directions
There are several future directions for the study of HPPB. Further research is needed to elucidate its mechanism of action and molecular targets. In addition, studies are needed to evaluate its efficacy and safety in animal models and clinical trials. HPPB has potential applications in cancer treatment, and further studies are needed to explore its therapeutic potential. In addition, HPPB may have applications in other areas of research, such as neurodegenerative diseases and skin pigmentation disorders.
Synthesis Methods
The synthesis of HPPB involves the reaction of 2-hydroxybenzaldehyde with 4-nitrophenol to form 2-hydroxy-4-nitrobenzaldehyde. This intermediate is then reduced to 2-hydroxy-4-aminobenzaldehyde, which is further reacted with 4-(2-hydroxyphenyl)-1,3-benzodioxole-5-carboxylic acid to form HPPB. The synthesis of HPPB has been reported in several studies, and the purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
HPPB has potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. HPPB has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondrial pathway. It has also been reported to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. HPPB has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c29-23-7-3-1-5-21(23)27-25(31)17-9-13-19(14-10-17)33-20-15-11-18(12-16-20)26(32)28-22-6-2-4-8-24(22)30/h1-16,29-30H,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRLVAKMFOGBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[(7-Bromo-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358022.png)
![2-[(E)-2-(3-chloro-4-methoxyphenyl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7358030.png)
![2-[[2-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7358038.png)
![1-methyl-6-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358046.png)
![6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358054.png)
![N-(2,6-Dimethyl-phenyl)-2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B7358064.png)
![3-[3-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)propylamino]-4-(trifluoromethyl)benzonitrile](/img/structure/B7358069.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B7358074.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7358088.png)
![2-amino-4-[1-(1,2,5-trimethylpyrrole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7358092.png)
![1-tert-butyl-6-[[2-hydroxy-2-(3-methylphenyl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358093.png)

![N'-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)oxamide](/img/structure/B7358118.png)